N1-(2-(3-fluorophenyl)-2-methoxyethyl)-N2-isobutyloxalamide
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Overview
Description
N1-(2-(3-fluorophenyl)-2-methoxyethyl)-N2-isobutyloxalamide is a synthetic organic compound characterized by the presence of a fluorophenyl group, a methoxyethyl chain, and an oxalamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(3-fluorophenyl)-2-methoxyethyl)-N2-isobutyloxalamide typically involves the reaction of 3-fluorophenylacetic acid with methoxyethylamine to form an intermediate, which is then reacted with oxalyl chloride to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(3-fluorophenyl)-2-methoxyethyl)-N2-isobutyloxalamide can undergo various chemical reactions, including:
Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The oxalamide moiety can be reduced to form amines.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N1-(2-(3-fluorophenyl)-2-methoxyethyl)-N2-isobutyloxalamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N1-(2-(3-fluorophenyl)-2-methoxyethyl)-N2-isobutyloxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the methoxyethyl chain can improve solubility and bioavailability. The oxalamide moiety may participate in hydrogen bonding with target proteins, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
N1-(3-fluorophenyl)-N2-(2-methoxyphenethyl)oxalamide: Similar structure but with a different substitution pattern on the aromatic ring.
3-bromo-N-(3-fluorophenyl)benzenesulfonamide: Contains a fluorophenyl group but with a sulfonamide moiety instead of an oxalamide.
Uniqueness
N1-(2-(3-fluorophenyl)-2-methoxyethyl)-N2-isobutyloxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxyethyl chain and the oxalamide moiety differentiates it from other fluorophenyl-containing compounds, potentially leading to unique applications and mechanisms of action.
Properties
IUPAC Name |
N'-[2-(3-fluorophenyl)-2-methoxyethyl]-N-(2-methylpropyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O3/c1-10(2)8-17-14(19)15(20)18-9-13(21-3)11-5-4-6-12(16)7-11/h4-7,10,13H,8-9H2,1-3H3,(H,17,19)(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHQDYROUHOSOMU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NCC(C1=CC(=CC=C1)F)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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